![molecular formula C12H9BrN2O4S B2884326 5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide CAS No. 392236-30-5](/img/structure/B2884326.png)
5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide is a chemical compound used in scientific research. It is also known as BNTX and is a selective antagonist of the α7 nicotinic acetylcholine receptor. This compound has been studied for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, schizophrenia, and anxiety.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of benzo[b]thiophenes, which share structural similarities with the compound , can be achieved through acid-catalyzed cyclization of thiophenylacetals and ketones. This method demonstrates efficiency over traditional procedures by utilizing lower temperatures and a limited amount of polyphosphoric acid, suggesting a potentially applicable technique for synthesizing related compounds like 5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide (Pié & Marnett, 1988).
Chemical Reactions and Stability
The reactivity of thiophene derivatives, particularly those substituted with bromo and nitro groups, has been explored in various chemical environments. Studies on the kinetics of reactions with nucleophiles in methanol reveal insights into the chemical behavior of such compounds, indicating potential pathways for further functionalization or application in synthetic chemistry (Consiglio et al., 1982).
Potential Applications
Optical and Photophysical Properties
Research into the postfunctionalization of polythiophenes has shown that substituents like bromo and nitro groups can significantly influence the optical and photophysical properties of these materials. Such modifications have implications for developing materials with tailored fluorescence yields and solid-state emissions, hinting at potential applications in optoelectronics and sensory technologies (Li, Vamvounis, & Holdcroft, 2002).
Photostabilization of Polymers
Thiophene derivatives, including those with bromo substituents, have been synthesized and evaluated for their capacity to reduce the photodegradation of poly(vinyl chloride) films. This suggests that compounds like 5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide could potentially be explored as photostabilizers for various polymeric materials, contributing to the development of materials with enhanced durability against UV radiation (Balakit et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
properties
IUPAC Name |
5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c1-19-7-2-3-8(9(6-7)15(17)18)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEBSJAVBCAISW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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